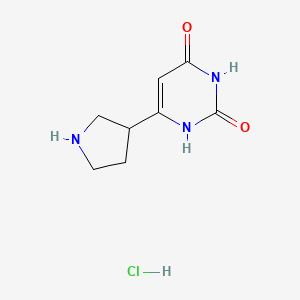

6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Description

6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride (CAS: 1909325-59-2) is a heterocyclic compound featuring a pyrrolidine ring fused to a tetrahydropyrimidine-2,4-dione core, with a hydrochloride salt enhancing its solubility . Its molecular formula is C₈H₁₂ClN₃O₂, and it has a molecular weight of 217.65 g/mol and a purity ≥95%. This compound is notable for its dual applications in pharmaceuticals (e.g., neurological and metabolic drug development) and material science (e.g., engineered materials with tailored thermal or optical properties) .

Properties

IUPAC Name |

6-pyrrolidin-3-yl-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.ClH/c12-7-3-6(10-8(13)11-7)5-1-2-9-4-5;/h3,5,9H,1-2,4H2,(H2,10,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVKPOMJUJHQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=O)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the tetrahydropyrimidine-2,4-dione moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H12ClN3O2 and a molecular weight of approximately 217.65 g/mol. Its structure features a pyrrolidine ring fused with a tetrahydropyrimidine-2,4-dione moiety, which contributes to its unique chemical reactivity and biological properties.

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

- Bioactive Compound : Research indicates that 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and leading to significant biological effects such as apoptosis in cancer cells.

Medicine

- Therapeutic Potential : Investigations into the compound's therapeutic effects suggest potential applications in treating neurological disorders and inflammation. Its ability to influence metabolic pathways makes it a candidate for drug development.

Industry

- Catalyst in Chemical Processes : The compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its unique properties facilitate reactions that are crucial for producing industrial compounds.

Case Study 1: Antimicrobial Activity

A study published in the Bulletin of the Chemical Society of Ethiopia highlighted the antimicrobial efficacy of derivatives of tetrahydropyrimidines, including 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride. The results demonstrated significant inhibition of bacterial growth against pathogenic strains.

Case Study 2: Anticancer Properties

Research published in medicinal chemistry journals has explored the anticancer potential of this compound. In vitro studies revealed that it induces apoptosis in various cancer cell lines by modulating specific signaling pathways associated with cell survival.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound belongs to the tetrahydropyrimidine-2,4-dione family, which includes derivatives with varying substituents influencing their physicochemical and biological properties. Below is a systematic comparison:

Structural and Physicochemical Properties

Key Observations:

- Pyrrolidine vs.

- Substituent Effects : Trifluoroethyl groups (e.g., in ) increase lipophilicity, while benzyl groups (e.g., in ) enhance π-π stacking interactions in materials or protein binding.

- Hydrochloride Salts : All listed compounds except are hydrochloride salts, improving aqueous solubility for pharmaceutical formulations.

Research Findings and Industrial Relevance

- Drug Development : The target compound’s pyrrolidine moiety may offer superior binding to GABA receptors compared to bulkier analogs like , which are more suited for material science .

- Safety Profiles: Compounds like with simpler substituents (e.g., 2-aminoethyl) may have lower toxicity risks, favoring their use in early-stage drug discovery .

Biological Activity

6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in various therapeutic contexts.

Chemical Structure and Properties

The compound features a pyrrolidine ring fused with a tetrahydropyrimidine structure, specifically a 2,4-dione group. Its molecular formula is , and it has a molecular weight of approximately 220.67 g/mol. The presence of both the pyrrolidine and tetrahydropyrimidine moieties contributes to its unique chemical reactivity and biological activity.

The biological activity of 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is hypothesized to involve interactions with various molecular targets:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- Apoptosis Induction : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating related proteins and pathways.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For example:

- Antibacterial Effects : Some studies have shown that compounds similar to 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine can inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties:

- Cell Line Studies : In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 15 | Induces apoptosis via mitochondrial pathway |

| EC-109 | 20 | Cell cycle arrest at G2/M phase |

| PC-3 | 10 | Inhibition of colony formation |

Neurological Effects

There is emerging evidence that the compound may have therapeutic potential in treating neurological disorders:

- Neuroprotective Effects : Some studies suggest that it could protect neuronal cells from oxidative stress and inflammation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Anticancer Activity : A study evaluated a series of tetrahydropyrimidine derivatives for their antiproliferative activity against various cancer cell lines. The results indicated that modifications to the pyrrolidine ring significantly enhanced anticancer potency .

- Neuroprotective Study : Another study explored the neuroprotective effects of tetrahydropyrimidines in models of neurodegeneration. Compounds demonstrated the ability to reduce markers of inflammation and oxidative damage .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 6-(pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride?

Answer:

Synthesis typically involves cyclocondensation reactions using substituted amidines and β-ketoesters under acidic or basic conditions. For enantioselective synthesis, asymmetric reduction of intermediates (e.g., 1,4,5,6-tetrahydropyridine-3-carboxamide derivatives) using chiral catalysts like Ru-based complexes can yield optically active pyrrolidinyl intermediates . Post-cyclization, hydrochloric acid is used for salt formation. Key steps include:

- Catalytic hydrogenation (e.g., Pd/C) for nitro or azide reductions .

- Optimization of reaction temperature (60–100°C) and solvent polarity (e.g., ethanol, DMF) to enhance yield .

Basic: How is the structural identity of this compound confirmed in academic research?

Answer:

Structural confirmation relies on:

- X-ray crystallography : Single-crystal diffraction using Agilent SuperNova Dual diffractometers (CuKα radiation) resolves bond lengths, angles, and hydrogen-bonding networks. SHELXL software refines structures with R-factors <0.05 .

- NMR spectroscopy : - and -NMR identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and carbonyl groups (δ 160–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 205.65 for CHClNO) .

Advanced: What strategies are used to resolve enantiomeric purity and stereochemical ambiguities in derivatives of this compound?

Answer:

Enantiomeric excess is determined via:

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .

- Circular dichroism (CD) : Correlates Cotton effects with absolute configuration .

- Crystallographic refinement : SHELXL’s TWIN/BASF commands model disorder in chiral centers .

Advanced: What preclinical models are suitable for evaluating the antitumor potential of this compound?

Answer:

Patent data suggest:

- In vitro : Cytotoxicity assays (MTT/WST-1) against human cancer cell lines (e.g., HCT-116, MCF-7) with IC profiling .

- In vivo : Xenograft models (e.g., nude mice with subcutaneous tumors) assess tumor volume reduction and pharmacokinetics (oral bioavailability >50%) .

Mechanistic studies include kinase inhibition assays (e.g., EGFR, VEGFR) and apoptosis markers (caspase-3 activation) .

Advanced: How can researchers address contradictions in pharmacological data across studies?

Answer:

Contradictions arise from variations in:

- Assay conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and incubation times .

- Compound purity : Use HPLC (C18 columns, 0.1% TFA in acetonitrile/water) to verify >95% purity .

- Dose regimens : Compare AUC values from pharmacokinetic studies to normalize efficacy metrics .

Advanced: What analytical challenges arise in impurity profiling of this hydrochloride salt?

Answer:

Common impurities include:

- Process-related : Unreacted pyrrolidine intermediates or dimerization byproducts. LC-MS with ion-trap detectors identifies trace impurities (<0.1%) .

- Degradants : Hydrolysis products (e.g., 1,2,3,4-tetrahydropyrimidine-2,4-dione) under accelerated stability conditions (40°C/75% RH) .

Methodology: Gradient elution (5–95% acetonitrile in 20 min) with UV detection at 254 nm .

Advanced: How does the hydrochloride salt form influence solubility and formulation development?

Answer:

The hydrochloride salt enhances:

- Aqueous solubility : >10 mg/mL in PBS (pH 7.4) due to ion-dipole interactions .

- Stability : Reduced hygroscopicity compared to freebase forms .

Formulation strategies include lyophilization for injectables or co-processing with cyclodextrins for oral tablets .

Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound?

Answer:

Key SAR findings:

- Pyrrolidine substitution : 3-Position modifications (e.g., methyl, fluorine) enhance target binding (ΔG = -9.2 kcal/mol in docking studies) .

- Hydrogen-bond donors : The 2,4-dione moiety is critical for kinase inhibition (K < 100 nM) .

- Hydrophobic groups : 3,5-Dimethylbenzyl substituents improve logP (2.1–3.5) and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.